molecular formula C46H91NO5 B11936836 1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate

1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate

Cat. No.: B11936836
M. Wt: 738.2 g/mol
InChI Key: BKIPRJNSOWMQFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate involves multiple steps The process typically starts with the esterification of octanoic acid with 1-octylnonanolThe final step involves the coupling of the hydroxyethylamino group to the esterified product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors ensure precise control over reaction conditions, such as temperature and pressure, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be used for different research applications .

Scientific Research Applications

1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate is widely used in scientific research, particularly in the following areas:

    Chemistry: Used as a reagent for synthesizing other complex molecules.

    Biology: Plays a crucial role in the formation of liposomes for drug delivery.

    Medicine: Used in the development of targeted drug delivery systems, particularly for cancer therapy.

    Industry: Employed in the formulation of various pharmaceutical products

Mechanism of Action

The compound exerts its effects by forming liposomes, which encapsulate drugs and protect them from degradation. These liposomes can then fuse with cell membranes, releasing the encapsulated drug into the target cells. The molecular targets include cell membrane lipids and proteins involved in endocytosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate is unique due to its specific structure, which provides optimal properties for drug encapsulation and delivery. Its ability to form stable liposomes makes it highly effective in targeted drug delivery systems .

Biological Activity

1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate, a complex lipid compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C27H55NO
  • Molecular Weight : 441.7 g/mol
  • CAS Number : 2089251-75-0

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and viruses. It has been shown to inhibit the growth of:

  • Bacterial strains : Effective against Gram-positive and Gram-negative bacteria.
  • Viruses : Demonstrated activity against influenza virus and HIV .

2. Anticancer Effects

The compound has been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Inhibition of cell proliferation by interfering with the cell cycle.
  • Apoptotic Pathways : Activation of intrinsic and extrinsic apoptotic pathways, leading to programmed cell death .

3. Immunomodulatory Effects

1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate influences immune responses by modulating:

  • Cytokine Production : Altering the secretion of pro-inflammatory cytokines.
  • Immune Cell Activation : Enhancing the activity of macrophages and T-cells, which play crucial roles in immune defense .

The biological activity of this compound is attributed to its interaction with various cellular pathways:

PathwayMechanism of Action
MAPK/ERK Pathway Modulates signaling cascades involved in cell proliferation and survival.
NF-κB Pathway Inhibits NF-κB activation, reducing inflammation and cancer progression.
PI3K/Akt/mTOR Pathway Affects metabolic processes and promotes cell growth and survival .

Case Study 1: Antiviral Activity

A study evaluating the antiviral efficacy of the compound against HIV demonstrated a dose-dependent inhibition of viral replication in vitro. The compound was found to disrupt the viral life cycle at multiple stages, indicating its potential as a therapeutic agent in HIV treatment.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) revealed that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis. These findings suggest its potential application in cancer therapy as an adjunct to existing treatments.

Properties

Molecular Formula

C46H91NO5

Molecular Weight

738.2 g/mol

IUPAC Name

undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C46H91NO5/c1-5-9-12-15-20-27-34-43(8-4)51-45(49)37-30-23-18-25-32-39-47(41-42-48)40-33-26-19-24-31-38-46(50)52-44(35-28-21-16-13-10-6-2)36-29-22-17-14-11-7-3/h43-44,48H,5-42H2,1-4H3

InChI Key

BKIPRJNSOWMQFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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